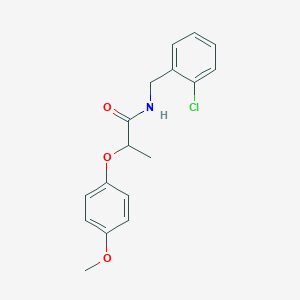![molecular formula C23H20N4OS B4104715 1-phenyl-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phthalazine](/img/structure/B4104715.png)
1-phenyl-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phthalazine
Descripción general
Descripción
1-phenyl-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phthalazine, also known as TFP, is a chemical compound that has been studied for its potential applications in the field of neuroscience. TFP is a potent and selective inhibitor of the dopamine transporter, which is a protein that regulates the levels of dopamine in the brain.
Mecanismo De Acción
1-phenyl-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phthalazine acts as a competitive inhibitor of the dopamine transporter, which is a protein that regulates the levels of dopamine in the brain. By inhibiting the dopamine transporter, 1-phenyl-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phthalazine increases the levels of dopamine in the brain, which can alleviate the symptoms of neurological disorders. 1-phenyl-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phthalazine has been shown to have a high affinity for the dopamine transporter, which makes it a potent and selective inhibitor.
Biochemical and Physiological Effects:
1-phenyl-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phthalazine has been shown to increase the levels of dopamine in the brain, which can alleviate the symptoms of neurological disorders. 1-phenyl-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phthalazine has also been shown to have a low affinity for other neurotransmitter transporters, such as the serotonin transporter and the norepinephrine transporter, which reduces the risk of side effects. 1-phenyl-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phthalazine has been shown to have a long half-life, which makes it a potential candidate for sustained-release formulations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-phenyl-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phthalazine has several advantages for lab experiments, including its high potency and selectivity for the dopamine transporter, its low affinity for other neurotransmitter transporters, and its long half-life. However, 1-phenyl-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phthalazine also has some limitations for lab experiments, such as its potential toxicity and the need for specialized equipment and expertise to handle the compound safely.
Direcciones Futuras
There are several future directions for the study of 1-phenyl-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phthalazine. One direction is to investigate the potential applications of 1-phenyl-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phthalazine in the treatment of other neurological disorders, such as depression and schizophrenia. Another direction is to develop new formulations of 1-phenyl-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phthalazine that can improve its pharmacokinetic properties, such as its half-life and bioavailability. Additionally, further studies are needed to investigate the potential toxicity of 1-phenyl-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phthalazine and to develop safe handling procedures for the compound.
Aplicaciones Científicas De Investigación
1-phenyl-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phthalazine has been studied for its potential applications in the treatment of neurological disorders, such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). 1-phenyl-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phthalazine acts as a potent and selective inhibitor of the dopamine transporter, which is a protein that regulates the levels of dopamine in the brain. By inhibiting the dopamine transporter, 1-phenyl-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phthalazine increases the levels of dopamine in the brain, which can alleviate the symptoms of neurological disorders.
Propiedades
IUPAC Name |
[4-(4-phenylphthalazin-1-yl)piperazin-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4OS/c28-23(20-11-6-16-29-20)27-14-12-26(13-15-27)22-19-10-5-4-9-18(19)21(24-25-22)17-7-2-1-3-8-17/h1-11,16H,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMPJXCOZWTZBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4)C(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-2-adamantyl-4-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-3-nitrobenzamide](/img/structure/B4104635.png)
![N-[4-(acetylamino)phenyl]-1-benzyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4104638.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B4104640.png)
![[5-({isobutyl[(3-methyl-2-thienyl)methyl]amino}methyl)-2-methoxyphenyl]methanol](/img/structure/B4104645.png)
![2-(5-methyl-2-pyridinyl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4104654.png)
![N-ethyl-5-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-nitroaniline](/img/structure/B4104661.png)

![2-{[3-(3,4-dimethylphenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4104669.png)
![1-[4-nitro-3-(1-pyrrolidinyl)phenyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B4104677.png)

![1-(2-chloro-6-nitrophenyl)-4-{[(4-chlorophenyl)thio]acetyl}piperazine](/img/structure/B4104705.png)
![2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B4104710.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4104720.png)
![1-(4-chlorophenyl)-4-({[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine](/img/structure/B4104727.png)